molecular formula C8H10N2O3 B3057667 2-Methoxy-5-methyl-3-nitroaniline CAS No. 83604-27-7

2-Methoxy-5-methyl-3-nitroaniline

Cat. No.: B3057667
CAS No.: 83604-27-7
M. Wt: 182.18 g/mol
InChI Key: WTPKIWSKDXZCQL-UHFFFAOYSA-N
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Description

Contextual Significance within Aromatic Nitro Compounds Research

Aromatic nitro compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of modern organic chemistry. numberanalytics.com The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. numberanalytics.comwikipedia.org This electronic effect is pivotal in various chemical transformations, making these compounds highly reactive and valuable in synthesis. numberanalytics.com

The specific arrangement of substituents in 2-Methoxy-5-methyl-3-nitroaniline—a methoxy (B1213986) group, a methyl group, and a nitro group on an aniline (B41778) core—creates a unique electronic and steric environment. This distinct structure governs its reactivity and potential applications as an intermediate in the synthesis of more complex molecules. Aromatic nitro compounds are integral to the production of a wide array of industrial products, including dyes, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com The reduction of the nitro group to an amine is a particularly crucial reaction, as aromatic amines are essential building blocks for many of these products. numberanalytics.com

Overview of Related Substituted Aniline Chemistry and Analogues

Substituted anilines are a broad class of organic compounds derived from aniline (C6H5NH2) through the replacement of one or more hydrogen atoms on the benzene (B151609) ring with other functional groups. wisdomlib.orgwikipedia.org These modifications can dramatically alter the chemical properties of the parent molecule. The nature of the substituent, whether it is electron-donating or electron-withdrawing, impacts the basicity of the amine and its reactivity in electrophilic aromatic substitution. chemistrysteps.com

Electron-donating groups increase the electron density in the benzene ring, making the substituted aniline more basic and more reactive in electrophilic substitutions. chemistrysteps.com Conversely, electron-withdrawing groups, such as the nitro group in this compound, decrease the ring's electron density, rendering the amine less basic. wikipedia.orgchemistrysteps.com

Well-known analogues of aniline include the toluidines (methylanilines), chloroanilines, and the isomers of nitroaniline (o-, m-, and p-nitroaniline). wisdomlib.orgwikipedia.org These compounds, like this compound, often serve as precursors in the synthesis of more complex molecules, such as dyes and pharmaceuticals. wisdomlib.orgwikipedia.org For example, para-nitroaniline is a key intermediate in the production of p-phenylenediamine, a vital component in many dyes. wikipedia.org The synthesis of these analogues typically involves the nitration of a substituted benzene followed by the reduction of the nitro group. wikipedia.org

Historical and Current Trajectories in Nitroaniline Research

Research into nitroanilines has a long history, intertwined with the development of the synthetic dye industry in the 19th century. The discovery that aniline could be modified to produce a range of vibrant colors spurred extensive investigation into its derivatives, including nitroanilines. researchgate.net A key reaction in this field is diazotization, where an aromatic amine is converted into a diazonium salt, which can then be used in coupling reactions to form azo dyes. wikipedia.orglibretexts.org

Historically, the focus was on the synthesis and application of these compounds as dyes. researchgate.net For instance, the synthesis of para-nitroaniline from aniline, which requires a protection step for the amino group to control the position of nitration, is a classic laboratory procedure. wikipedia.orgacs.org

Current research continues to explore the synthetic utility of nitroanilines, but with an expanded focus. Modern investigations include their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net There is also a growing interest in the catalytic reduction of nitroaromatics to amines, with an emphasis on developing more efficient and environmentally friendly methods. numberanalytics.com Furthermore, the unique electronic properties of nitroanilines make them subjects of study in materials science and for understanding substituent effects in organic chemistry. Research also extends to their environmental fate and biodegradation, as nitroaromatic compounds can be environmental pollutants. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 83604-27-7
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Exact Mass 182.06914219 Da
Topological Polar Surface Area 81.1 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Source: chem960.com

Properties

IUPAC Name

2-methoxy-5-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPKIWSKDXZCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529297
Record name 2-Methoxy-5-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83604-27-7
Record name 2-Methoxy-5-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Pathways and Reaction Design

The synthesis of 2-methoxy-5-methyl-3-nitroaniline necessitates a carefully designed, multi-step approach to ensure the correct placement of the nitro group on the aromatic ring, avoiding the formation of undesired isomers.

Multi-Step Synthetic Strategies for this compound

A plausible and effective strategy for the synthesis of this compound commences with the starting material 2-methoxy-5-methylaniline (B41322), also known as p-cresidine. A direct nitration of p-cresidine would likely lead to a mixture of products due to the strong activating and ortho,para-directing effects of both the amino and methoxy (B1213986) groups. Therefore, a protection-nitration-deprotection sequence is the most logical pathway.

The proposed synthetic route involves three key steps:

Protection of the Amino Group: The highly reactive amino group of 2-methoxy-5-methylaniline is first protected to prevent its oxidation and to modulate its directing effect during the subsequent nitration step. Acetylation is a common and effective method for this purpose, converting the amino group into an acetamido group by reacting it with a reagent like acetic anhydride. This transformation yields N-(2-methoxy-5-methylphenyl)acetamide.

Regioselective Nitration: The acetylated intermediate is then subjected to nitration. The acetamido group is still an ortho,para-director, but it is less activating than the original amino group. In conjunction with the ortho,para-directing methoxy group, the incoming nitro group is directed to the positions ortho and para to these groups. Careful control of reaction conditions is crucial to selectively introduce the nitro group at the desired C-3 position.

Deprotection of the Amino Group: Following the successful introduction of the nitro group, the protecting acetyl group is removed to regenerate the amino group. This is typically achieved through acid or base-catalyzed hydrolysis, yielding the final product, this compound.

This multi-step approach provides the necessary control over regioselectivity, which is paramount in the synthesis of such a precisely substituted aromatic compound. organic-chemistry.org

Nitration Reactions of Anilines and Their Derivatives

The nitration of anilines and their derivatives is a classic example of electrophilic aromatic substitution. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com

The regioselectivity of the nitration of substituted anilines is governed by the electronic effects of the substituents already present on the ring. The amino group (-NH₂) and the methoxy group (-OCH₃) are both strong activating groups and ortho,para-directors due to their ability to donate electron density to the aromatic ring through resonance. byjus.com However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.comstackexchange.com This can lead to the formation of a significant amount of the meta-nitro product. byjus.com

To circumvent this issue and control the regioselectivity, the amino group is often protected as an amide, such as an acetamide. The acetamido group is still an ortho,para-director but is less activating than the amino group, which helps to prevent over-reaction and improves the yield of the desired isomer. ulisboa.pt The directing effects of the methoxy and acetamido groups in N-(2-methoxy-5-methylphenyl)acetamide would synergistically favor the introduction of the nitro group at the C-3 position (ortho to the methoxy group and meta to the methyl group).

Reagent/ConditionRole in NitrationExpected Outcome
Concentrated HNO₃Source of the nitro groupFormation of the nitronium ion (NO₂⁺)
Concentrated H₂SO₄CatalystProtonates nitric acid to generate the nitronium ion
Acetic AnhydrideProtecting agent for the amineForms an acetamido group, directing nitration and preventing oxidation
Low Temperature (e.g., 0-10 °C)Reaction ControlMinimizes side reactions and the formation of unwanted isomers

Selective Reduction Strategies for Nitroaromatic Precursors

An alternative theoretical approach to synthesizing this compound could involve the selective reduction of a dinitro precursor, such as 1-methoxy-4-methyl-2,6-dinitrobenzene. The selective reduction of one nitro group in a polynitroaromatic compound is a challenging but valuable transformation.

Several reagents are known to effect the selective reduction of one nitro group in the presence of another. Sodium sulfide (B99878) (Na₂S) or its hydrate (B1144303) is a classic reagent for this purpose, often referred to as the Zinin reduction. commonorganicchemistry.com The reaction mechanism is believed to involve the nucleophilic attack of the sulfide ion on the nitro group.

More modern and milder methods often employ catalytic transfer hydrogenation. This technique uses a hydrogen donor, such as hydrazine (B178648) hydrate or ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd/C). organic-chemistry.orgnih.govresearchgate.net By carefully controlling the reaction conditions, such as temperature and catalyst loading, it is possible to achieve selective reduction of one nitro group. organic-chemistry.orgnih.gov For instance, dinitro compounds can be selectively reduced to the corresponding nitroanilines at room temperature with a higher catalyst loading. nih.gov

Reducing AgentCatalystKey Features
Sodium Sulfide (Na₂S)NoneClassic method, can be selective for one nitro group. commonorganicchemistry.com
Hydrazine HydratePd/CEffective for selective reduction under controlled temperature. organic-chemistry.orgnih.gov
Ammonium FormatePd/CA common hydrogen donor in catalytic transfer hydrogenation. researchgate.net
Iron (Fe) / AcidNoneA mild method for reducing nitro groups. commonorganicchemistry.com
Zinc (Zn) / AcidNoneAnother mild method for nitro group reduction. commonorganicchemistry.com

Nucleophilic Aromatic Substitution Mechanisms in Synthesis

Nucleophilic aromatic substitution (SₙAr) presents another potential, albeit less direct, synthetic avenue. This type of reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group (e.g., a halide).

For the synthesis of this compound, one could envision a precursor like 1-chloro-2-methoxy-5-methyl-3-nitrobenzene. The methoxy group could be introduced via nucleophilic substitution of a chlorine atom by a methoxide (B1231860) ion. However, the regioselective synthesis of the required chlorinated and nitrated precursor would itself be a multi-step process. The SₙAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Catalytic Approaches and Mechanistic Investigations in Synthesis

The use of catalysts is central to developing efficient and selective synthetic methods. In the context of synthesizing this compound, catalytic approaches are particularly relevant for the nitration and reduction steps.

Recent research has explored the use of copper-catalyzed direct nitration of protected anilines, offering a milder alternative to the traditional mixed-acid conditions. chemistryviews.org While the exact mechanism is not fully elucidated, a radical pathway is suspected. chemistryviews.org Such methods could potentially improve the regioselectivity and reduce the harshness of the nitration step.

For the selective reduction of a dinitro precursor, various catalytic systems have been developed. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for transfer hydrogenation. organic-chemistry.orgnih.govresearchgate.net The catalyst's activity can be modulated by the choice of solvent and hydrogen donor. organic-chemistry.org Other metal-based catalysts, including those based on iron and nickel, have also been shown to effectively catalyze the reduction of nitroarenes. rsc.orgrsc.org For instance, iron(II) halide complexes with phosphine (B1218219) ligands can selectively reduce nitroarenes in the presence of other functional groups. rsc.org

Mechanistic investigations into the nitration of anilines highlight the importance of the reaction conditions in determining the product distribution. The formation of the anilinium ion in strongly acidic media is a key factor influencing the regioselectivity, leading to meta-substitution. stackexchange.com Computational studies have been employed to understand the potential energy surfaces of nitration reactions and predict the regioselectivity. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of this compound, several parameters can be fine-tuned.

In the nitration step, the temperature is a crucial variable. Running the reaction at low temperatures (typically 0-10 °C) helps to control the exothermic nature of the reaction and suppress the formation of byproducts from over-nitration or side-chain nitration. The stoichiometry of the nitrating agent is another key factor; using a controlled amount of nitric acid can prevent the formation of dinitrated products. chemistryviews.org The choice of solvent can also influence the reaction outcome.

For the reduction step, particularly in catalytic transfer hydrogenation, the choice of hydrogen donor, catalyst loading, and reaction temperature can be optimized to achieve high selectivity and yield. For example, studies have shown that the chemoselectivity of Pd/C-catalyzed reductions can be controlled by adjusting the heating method. nih.gov The recyclability of heterogeneous catalysts like Pd/C is also an important consideration for developing sustainable and cost-effective processes. nih.govresearchgate.net

Reaction StepParameter to OptimizeDesired Outcome
Nitration TemperatureMinimize side reactions, improve selectivity
Stoichiometry of Nitrating AgentPrevent over-nitration
SolventInfluence reaction rate and selectivity
Reduction Catalyst LoadingAchieve complete conversion with minimal catalyst use
Hydrogen DonorEfficient and selective reduction
TemperatureControl selectivity between different reducible groups
Reaction TimeEnsure complete reaction without product degradation

By carefully considering and optimizing these factors, the synthesis of this compound can be achieved with high efficiency and purity.

Principles of Sustainable Synthesis in Aromatic Amine Production

The production of aromatic amines, a critical class of chemical intermediates, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. These principles aim to reduce the environmental footprint of chemical manufacturing by designing processes that are safer, more efficient, and less polluting. For a specialized compound like this compound, applying these principles involves a holistic approach, from the choice of starting materials to the final purification steps. The overarching goal is to maximize efficiency while minimizing waste and energy consumption. rsc.orgrsc.orgjocpr.com

Traditional synthesis routes for aromatic amines often rely on multi-step procedures that generate substantial waste and employ hazardous reagents. rsc.orgmagritek.com In contrast, sustainable methodologies prioritize atom economy, the use of renewable resources, safer solvents, and energy-efficient catalytic processes. rsc.orgbenthamscience.com The development of innovative catalytic systems, including biocatalysts and advanced heterogeneous catalysts, is at the forefront of this green revolution in chemical synthesis. researchgate.netnih.govrsc.org

A core tenet of sustainable synthesis is the maximization of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently less wasteful. For instance, addition reactions, rearrangements, and certain catalytic reactions are highly atom-economical as they incorporate most or all of the atoms from the reactants into the product. jocpr.com In the context of producing aromatic amines, this means moving away from classical methods that use stoichiometric amounts of reagents and generate significant byproducts. rsc.org

Modern approaches focus on catalytic hydrogenation and reductive amination, which offer higher atom efficiency. rsc.orgmdpi.com For example, the direct catalytic reduction of a nitroaromatic precursor is a common and efficient route to the corresponding aniline (B41778) derivative. sci-hub.st This process, if optimized, can have a high atom economy, with water being the primary byproduct when using molecular hydrogen as the reductant.

Waste minimization is intrinsically linked to atom economy but also encompasses the reduction of all non-product outputs, including waste from solvents, catalysts, and reagents. Traditional methods, such as the Bechamp reduction using iron and acid, generate large quantities of iron sludge, which presents a significant disposal challenge. rsc.org Sustainable alternatives focus on catalytic methods where the catalyst can be easily separated and reused, thus minimizing solid waste. nih.govrsc.org Furthermore, designing processes that avoid the use of protecting groups can shorten synthesis routes and reduce waste generation. rsc.org

The shift towards biocatalysis and the use of renewable feedstocks also plays a crucial role in waste reduction. ontosight.aiprezi.com Biocatalytic processes operate under mild conditions and can exhibit high selectivity, reducing the formation of unwanted side products and simplifying purification. researchgate.netnih.gov

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. rsc.org In the synthesis of aromatic amines from nitroaromatic precursors—a likely route for this compound—catalytic hydrogenation is a key technology.

Heterogeneous Catalysis Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are highly favored in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. nih.gov For the reduction of nitroarenes, catalysts based on palladium, platinum, nickel, or gold supported on materials like carbon, alumina, or coordination polymers are commonly used. nih.govsci-hub.stresearchgate.net These catalysts can achieve high conversion rates and selectivity under mild conditions of temperature and pressure. nih.gov Recent research has focused on developing novel catalyst supports and nanoparticle catalysts to enhance activity and stability. rsc.org

Homogeneous Catalysis Homogeneous catalysts are in the same phase as the reactants and often exhibit higher activity and selectivity than their heterogeneous counterparts. sci-hub.st However, their separation from the product can be difficult and energy-intensive, which is a significant drawback from a sustainability perspective.

Biocatalysis Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.netnih.gov This approach offers several advantages, including exceptional selectivity (chemo-, regio-, and enantioselectivity), mild operating conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign solvents like water. nih.govmdpi.com For amine synthesis, enzymes such as transaminases and imine reductases are particularly relevant. researchgate.netacs.org Transaminases can convert a ketone or aldehyde into a chiral amine with high optical purity. nih.gov While direct biocatalytic routes for compounds like this compound are still an emerging area, the principles of biocatalysis are being increasingly applied to the synthesis of complex aromatic molecules. researchgate.netontosight.ai

The transition from fossil fuel-derived feedstocks to renewable alternatives is a critical aspect of sustainable chemistry. rsc.org Biomass, including lignin, cellulose, and amino acids, represents a vast and renewable source of carbon for the chemical industry. rsc.orgresearchgate.netchemistryviews.org Lignin, in particular, is a rich source of aromatic compounds that can potentially be converted into valuable chemicals, including aromatic amines. rsc.org While the conversion of biomass into specific, highly functionalized molecules like this compound remains a complex challenge, research in this area is advancing rapidly. acs.org

The choice of solvent is another crucial factor, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. researchgate.net Green chemistry promotes the use of safer, non-toxic, and renewable solvents. Water is an ideal green solvent, but many organic reactions have limited solubility in it. Alternatives include supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents (DESs). mdpi.comresearchgate.net DESs, in particular, are gaining attention as they are often biodegradable, non-toxic, and can be tailored for specific applications, including serving as both solvent and catalyst. researchgate.net

Reducing energy consumption is a key objective of sustainable synthesis. acs.org Traditional chemical processes often require high temperatures and pressures, contributing to a significant energy demand. acs.org Catalytic processes, by lowering the activation energy of reactions, inherently reduce energy requirements. rsc.org Biocatalytic reactions, operating at or near ambient conditions, are particularly energy-efficient. nih.gov Additionally, alternative energy sources such as microwaves and electrochemistry are being explored to drive reactions more efficiently than conventional heating methods. acs.orgacs.org Electrochemical synthesis, for example, can enable the reduction of nitroarenes to anilines using electricity as a "reagent," potentially under mild conditions and with high selectivity. acs.org

The following table provides a comparative overview of traditional versus sustainable approaches to aromatic amine synthesis.

MethodKey FeaturesCatalyst/ReagentSolventAdvantagesDisadvantages/Challenges
Traditional Methods
Bechamp ReductionStoichiometric reduction of nitroarenes. rsc.orgIron powder, Acid (e.g., HCl)WaterLow-cost reagents.Generates large amounts of iron sludge waste; harsh conditions. rsc.org
Multi-step Synthesis (e.g., via Acetanilide)Involves protection, nitration, and deprotection steps. magritek.comNitrating agents (HNO₃/H₂SO₄), Acetic anhydrideVarious organic solventsWell-established procedures.Low atom economy, multiple steps, significant waste generation. magritek.com
Sustainable Methods
Catalytic HydrogenationReduction of nitroarenes using H₂ gas. sci-hub.stHeterogeneous catalysts (e.g., Pd/C, PtO₂, Raney Ni). nih.govsci-hub.stMethanol, Ethanol, WaterHigh atom economy, clean (water is a byproduct), recyclable catalyst. rsc.orgnih.govUse of flammable H₂ gas under pressure; catalyst cost and deactivation. sci-hub.st
Transfer HydrogenationHydrogen is transferred from a donor molecule. nih.govNoble metal catalysts; Hydrogen donors (e.g., Hydrazine, Formic acid). nih.govsci-hub.stAlcohols, WaterAvoids high-pressure H₂ gas.Lower atom economy than direct hydrogenation due to donor byproduct. sci-hub.st
BiocatalysisEnzyme-mediated synthesis (e.g., reductive amination). researchgate.netnih.govEnzymes (e.g., Transaminases, Imine Reductases). nih.govacs.orgWater, Buffer solutionsHigh selectivity, mild conditions, biodegradable catalyst, low energy use. nih.govmdpi.comLimited substrate scope, enzyme stability, and cost can be challenging. mdpi.com
Electrochemical SynthesisReduction driven by electric current. acs.orgElectrodes (e.g., Glassy carbon, BDD). acs.orgAqueous electrolytes, organic solventsAvoids chemical reducing agents, mild conditions, high selectivity possible. acs.orgEnergy efficiency, electrode material stability, scale-up challenges. acs.org
Deep Eutectic Solvents (DES)Using DES as both solvent and catalyst. researchgate.netCholine chloride-based DESs. researchgate.netThe DES itselfGreen, recyclable, non-toxic solvent/catalyst system. researchgate.netCan be viscous; separation of product might be difficult. mdpi.com

Comprehensive Structural Elucidation and Solid State Analysis

Advanced Spectroscopic Techniques for Structural Characterization

Detailed spectroscopic data, which is fundamental for the unambiguous confirmation of a chemical structure, appears to be largely absent from peer-reviewed journals and chemical databases for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-methoxy-5-methyl-3-nitroaniline are not available in the surveyed literature. Such data would be essential for mapping the proton and carbon framework of the molecule and confirming the substitution pattern on the aniline (B41778) ring.

High-Resolution Mass Spectrometry (HRMS) in Structure Confirmation

There is no published experimental high-resolution mass spectrometry data for this compound. HRMS would provide the accurate mass of the molecular ion, which is crucial for determining its elemental composition and corroborating its molecular formula, C₈H₁₀N₂O₃.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Detailed experimental FT-IR and FT-Raman spectra for this compound are not found in the public domain. These analytical techniques would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-O and C-H vibrations of the methoxy (B1213986) and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific UV-Vis absorption maxima (λmax) have been reported for this compound in available scientific literature. This analysis would provide insight into the electronic transitions within the molecule, influenced by the chromophoric nitro group and the auxochromic amine and methoxy groups.

Crystallographic Studies and Molecular Architecture

The three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic studies.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification3.2.3. Analysis of Crystal Packing and Intermolecular Interactions3.2.4. Polymorphism Studies and Energetic Landscapes

Further research and publication in the field of crystallography and solid-state chemistry are needed to provide the necessary data for a thorough analysis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine parameters such as bond lengths, bond angles, electronic energy, and charge distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating electronic properties. For 2-Methoxy-5-methyl-3-nitroaniline, a DFT approach, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would be employed to find the molecule's lowest energy conformation. researchgate.netacs.org

The optimization process would reveal key structural parameters. The aniline (B41778) ring would likely exhibit some deviation from perfect planarity due to the steric and electronic influences of the three substituent groups: the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group. The amino group (-NH₂) in anilines is typically slightly pyramidal. wikipedia.org The precise bond lengths and angles determined by DFT would be crucial for understanding the molecule's stability and reactivity.

In studies of related nitroaniline crystals, DFT has been used to calculate electronic structure and optical susceptibilities, showing that substituent groups play a major role in the molecule's properties. acs.org For instance, theoretical calculations on p-nitroaniline have successfully reproduced experimental data on its structure and vibrational spectra. epa.gov

Table 1: Representative Calculated Properties for Substituted Nitroanilines (Illustrative)

Property 4-nitroaniline (B120555) epa.gov p-isopropylaniline thaiscience.info p-aminoaniline thaiscience.info
HOMO-LUMO Gap (eV) 4.6019 5.2968 3.8907
Dipole Moment (Debye) 8.3562 2.1384 3.3216
Chemical Hardness (eV) 2.3009 2.6484 1.9453
Electrophilicity Index (eV) 1.7797 0.6284 0.6456

Note: This table presents data for related compounds to illustrate the types of properties calculated via DFT. Data for this compound would require specific calculation.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory or Configuration Interaction), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide highly accurate electron density distributions. For this compound, ab initio calculations would map the electron density (ρ(r)) across the molecule. scite.airesearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. thaiscience.inforesearchgate.net

For this compound, the MEP surface would show distinct regions of reactivity:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the methoxy group, as well as the nitrogen atom of the amino group due to its lone pair. thaiscience.info

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the amino group and potentially the area around the nitro group would exhibit positive potential. thaiscience.info

Neutral Regions (Green): The carbon backbone of the aromatic ring would likely represent a more neutral potential region. hpc-standards.com

MEP analysis of related nitroanilines confirms that the most negative potentials are typically located on the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic interaction. thaiscience.infodtic.mil

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO would likely be distributed over the electron-rich aniline ring and the electron-donating methoxy and amino groups.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized primarily on the electron-withdrawing nitro group. epa.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

In substituted nitroanilines, the HOMO-LUMO gap is significantly influenced by the nature and position of the substituents. The presence of both strong donor (amino, methoxy) and acceptor (nitro) groups leads to a charge-transfer character and typically a smaller energy gap compared to unsubstituted benzene (B151609). epa.govnih.gov For example, the calculated HOMO-LUMO gap for p-nitroaniline is around 4.6 eV. thaiscience.info The specific gap for this compound would depend on the cumulative electronic effects of its unique substitution pattern.

Table 2: Illustrative Frontier Orbital Energies (eV) for a Related Molecule (4-nitroaniline)

Orbital Energy (eV)
HOMO -6.9511
LUMO -2.3503
Energy Gap (ΔE) 4.6019

Source: Data for 4-nitroaniline from reference thaiscience.info, calculated at the B3LYP/6-311G(d,p) level. This serves as an example of typical values.

Topological Analysis of Electron Density

The topological analysis of electron density provides a rigorous and quantitative description of chemical bonding and intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wikipedia.orguni-rostock.dewiley-vch.de This partitioning allows for the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density.

For this compound, an AIM analysis would identify bond critical points (BCPs) between covalently bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bonds (e.g., covalent vs. ionic character).

More importantly for intermolecular interactions, AIM can identify and characterize hydrogen bonds. In a crystal or dimer of this compound, AIM analysis would likely reveal BCPs corresponding to intermolecular hydrogen bonds, such as those between the amino group hydrogens of one molecule and the nitro group oxygens of a neighboring molecule. A theoretical investigation on m-nitroaniline and 2-methyl-5-nitroaniline (B49896) crystals used AIM to determine the in-crystal molecular dipole moment and analyze intermolecular contacts. acs.org This approach reveals how the crystal environment enhances the molecular dipole moment compared to the isolated molecule. acs.org

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), allows for the prediction of a molecule's reactivity through the calculation of various electronic descriptors. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The calculated HOMO and LUMO energies can then be used to determine global reactivity descriptors.

ParameterFormulaTheoretical Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χPropensity to accept electrons.

The HOMO is expected to be localized on the electron-rich aniline ring, particularly on the amino and methoxy groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would be concentrated on the electron-withdrawing nitro group, marking it as the probable site for nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can simulate various spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These simulated spectra, when compared with experimental data, can validate the computed molecular structure and provide a more detailed assignment of spectral features.

For this compound, DFT calculations would be employed to predict its vibrational frequencies (IR) and chemical shifts (NMR).

Infrared Spectroscopy: The simulated IR spectrum would show characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm-1), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm-1), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm-1 and 1300-1350 cm-1, respectively), and C-O stretching of the methoxy group (around 1200-1250 cm-1).

NMR Spectroscopy: The simulated 1H and 13C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. For instance, the protons of the amino group would appear as a broad singlet, while the methyl and methoxy protons would each give a distinct singlet. The aromatic protons would show a complex splitting pattern depending on their coupling.

Atom TypeExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
-NH2~4.0-5.0-
Ar-H~6.5-7.5~110-150
-OCH3~3.8-4.0~55-60
-CH3~2.2-2.5~15-20

Comparison of these simulated spectra with experimentally obtained data for this compound would be crucial for confirming its structure and understanding its electronic environment.

Chemical Reactivity and Derivatization Strategies

Regioselectivity and Stereoselectivity in Organic Reactions

The reactivity of the benzene (B151609) ring in 2-Methoxy-5-methyl-3-nitroaniline is governed by the interplay of its four substituents: an amino (-NH2), a methoxy (B1213986) (-OCH3), a methyl (-CH3), and a nitro (-NO2) group. The amino and methoxy groups are potent activating groups and ortho-, para-directors for electrophilic aromatic substitution, primarily due to their ability to donate electron density to the ring through resonance. evitachem.comwikipedia.orglibretexts.org The methyl group is a weaker activating group, also directing incoming electrophiles to the ortho and para positions via an inductive effect. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both resonance and inductive effects. libretexts.orglibretexts.org

The positions of these substituents on the aniline (B41778) ring dictate the probable sites for electrophilic attack. In this compound, the positions are as follows:

Position 1: Amino group (-NH2)

Position 2: Methoxy group (-OCH3)

Position 3: Nitro group (-NO2)

Position 4: Unsubstituted

Position 5: Methyl group (-CH3)

Position 6: Unsubstituted

The powerful activating and ortho-, para-directing nature of the amino group at C1 and the methoxy group at C2 would strongly favor electrophilic substitution at the positions ortho and para to them. However, the existing substitution pattern leaves only positions 4 and 6 available for reaction. The directing effects of the substituents can be summarized as follows:

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH21Strongly ActivatingOrtho, Para
-OCH32ActivatingOrtho, Para
-NO23Strongly DeactivatingMeta
-CH35Weakly ActivatingOrtho, Para

Considering the cumulative influence of these groups, the most likely positions for electrophilic substitution are C4 and C6. The amino group strongly directs to position 6 (ortho) and position 4 (para). The methoxy group directs to position 6 (para) and position 4 (ortho). The weakly activating methyl group at C5 also directs to position 4 (ortho) and position 6 (ortho). The deactivating nitro group at C3 directs to position 5 (already substituted) and weakly to position 1 (already substituted). Therefore, positions 4 and 6 are the most activated sites for electrophilic attack. Steric hindrance from the adjacent methoxy and nitro groups might slightly disfavor substitution at position 4 compared to position 6.

To control the high reactivity of the aniline and prevent potential side reactions like oxidation, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org This transformation attenuates the activating effect of the amino group, allowing for more controlled substitutions.

Table of Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Reagent/ReactionPredicted Major Product(s)Rationale
Br2/FeBr34-Bromo-2-methoxy-5-methyl-3-nitroaniline and/or 6-Bromo-2-methoxy-5-methyl-3-nitroanilineThe powerful ortho, para-directing effects of the amino and methoxy groups activate positions 4 and 6 for bromination.
HNO3/H2SO4Unlikely to proceed predictablyThe presence of a deactivating nitro group and a highly activated ring could lead to a complex mixture of products or decomposition. Nitration would likely require protection of the amine.
SO3/H2SO42-Amino-3-methoxy-6-methyl-4-nitrobenzenesulfonic acid and/or 4-Amino-3-methoxy-6-methyl-2-nitrobenzenesulfonic acidSulfonation would favor the less sterically hindered positions activated by the amino and methoxy groups.
RCOCl/AlCl3Unlikely to proceed (Friedel-Crafts)The amino group forms a complex with the Lewis acid catalyst, deactivating the ring and preventing the reaction. libretexts.org

Stereoselectivity becomes a key consideration when the aniline derivative is chiral or when a reaction introduces a new stereocenter. The parent molecule, this compound, is not chiral. However, stereoselectivity could be a factor in several scenarios:

Reaction with a Chiral Reagent: If the aniline were to react with a chiral electrophile, diastereomeric products could be formed. The facial selectivity of the approach of the electrophile to the aromatic ring could be influenced by the existing substituents, although significant diastereoselectivity would be unexpected without a directing chiral auxiliary.

Introduction of a Chiral Center in a Side-Chain Reaction: Derivatization of the existing functional groups could introduce a stereocenter. For example, if the amino group were to be alkylated with a racemic electrophile containing a stereocenter, a mixture of diastereomers would result.

Catalytic Asymmetric Reactions: The development of chiral catalysts for reactions such as C-H functionalization could, in principle, lead to the enantioselective substitution at one of the prochiral C-H bonds at positions 4 or 6. rsc.org

The synthesis of chiral anilines is an active area of research, often employing methods like the stereospecific cross-coupling of boronic esters with aryl hydrazines to create benzylic stereocenters. nih.govacs.org While not directly applicable to the functionalization of the aromatic ring of this compound itself, these strategies highlight the importance of stereocontrol in the broader context of aniline chemistry.

Role As a Precursor in Advanced Materials and Fine Chemical Synthesis

Intermediate in the Synthesis of Organic Dyes and Pigments

Aromatic amines, particularly nitroanilines, are a well-established class of precursors for the synthesis of azo dyes and pigments. The general synthesis involves the diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable coupling component to form the chromophoric azo group.

Despite the structural suitability of 2-Methoxy-5-methyl-3-nitroaniline for such reactions, there is a notable lack of specific examples in published literature or patents that detail its use as an intermediate for creating organic dyes or pigments. While its isomer, 2-Methoxy-5-nitroaniline, is a known precursor for various disperse dyes, similar applications for this compound are not documented.

Building Block for Pharmaceutical Intermediates

The synthesis of pharmaceutical compounds often involves the use of highly functionalized intermediates to construct complex molecular architectures. Nitroaromatic compounds can serve as key building blocks, where the nitro group can be readily transformed into an amino group, providing a site for further molecular elaboration.

A thorough search of scientific and patent literature does not yield specific instances of this compound being utilized as a direct building block for the synthesis of pharmaceutical intermediates. The potential for its use exists due to its functional groups, but there are no detailed research findings or documented synthetic routes where it serves as a starting material for a pharmaceutical product, excluding any discussion of biological activity.

Precursor for Functional Organic Materials (e.g., optoelectronic applications)

Functional organic materials with specific electronic or optical properties are at the forefront of materials science research. The electronic properties of such materials are often dictated by the arrangement of electron-donating and electron-withdrawing groups within the molecule, which can facilitate charge-transfer processes. The structure of this compound, containing both electron-donating (amino, methoxy (B1213986), methyl) and electron-withdrawing (nitro) groups, suggests potential for such applications.

However, there is no specific research documented in the public domain that details the synthesis of functional organic materials, such as those for optoelectronic applications, using this compound as a precursor. Studies on related isomers have explored their potential as organic photoconductors, but similar investigations for this compound have not been reported.

Applications in the Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products and their analogues is a significant area of organic chemistry, often requiring strategic use of specifically functionalized building blocks. The defined substitution pattern of this compound could theoretically make it a candidate for use in multi-step synthetic sequences toward complex targets.

Currently, there are no published reports or research findings that demonstrate the application of this compound in the synthesis of any complex natural products or their analogues. Its role as a precursor in this specific domain of synthetic chemistry remains undocumented in the available literature.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2-Methoxy-5-nitroaniline, providing powerful tools for separating it from starting materials, by-products, and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like 2-Methoxy-5-nitroaniline. The compound can be effectively separated and identified based on its retention time and mass spectrum.

Research Findings: Analysis of 2-Methoxy-5-nitroaniline using GC-MS reveals a characteristic fragmentation pattern that allows for its unambiguous identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. Data from the NIST Mass Spectrometry Data Center indicates the following prominent peaks for 2-Methoxy-5-nitroaniline (under the synonym 5-Nitro-o-anisidine):

NIST NumberLibraryTotal Peaksm/z Top Peakm/z 2nd Highestm/z 3rd Highest
341610mainlib9116852153
70828replib881685279

The top peak at m/z 168 corresponds to the molecular ion [M]+ of 2-Methoxy-5-nitroaniline, confirming its molecular weight. The other fragments provide structural information, aiding in its differentiation from isomers. The United States Environmental Protection Agency (US EPA) has also noted that 5-Nitro-o-anisidine can be analyzed by gas chromatography. sielc.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the preferred methods for the purity assessment and quantification of 2-Methoxy-5-nitroaniline, especially for non-volatile impurities or thermally labile related substances.

Research Findings: A reverse-phase HPLC method has been developed for the analysis of 2-Methoxy-5-nitroaniline. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com The scalability of this method allows for its use in both analytical and preparative separations to isolate impurities. sielc.com Furthermore, the availability of columns with smaller particle sizes (e.g., 3 µm) makes this method adaptable for fast UPLC applications, offering higher resolution and reduced analysis times. sielc.com A similar reverse-phase HPLC methodology is also applicable to related compounds like 2-Methyl-5-nitroaniline (B49896), indicating the robustness of this approach for separating substituted nitroanilines. sielc.com An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the analysis of various primary aromatic amines, including ortho-methyl ether substituted primary aromatic amines, demonstrating the applicability of this high-sensitivity technique for related compounds. nih.gov

ParameterHPLC Method for 2-Methoxy-5-nitroaniline
Stationary Phase Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid
Column Availability Standard and smaller 3 µm particles for UPLC

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and effective technique for the quantitative analysis of 2-Methoxy-5-nitroaniline, owing to the presence of strong chromophoric groups (the nitro and amino groups attached to the benzene (B151609) ring).

Research Findings: The UV-Visible spectrum of 2-Methoxy-5-nitroaniline in a neutral aqueous solution (pH 7) exhibits multiple absorption maxima. The molar absorptivity (log E) values indicate strong absorption in both the UV and visible regions, making it suitable for quantitative determination.

Wavelength (λmax)Molar Absorptivity (log E)Solvent/pH
219 nm3.90Water, pH 7
257 nm3.78Water, pH 7
310 nm (shoulder)3.38Water, pH 7
400 nm4.09Water, pH 7

The absorption at 400 nm is particularly useful for quantification as it falls in the visible range, minimizing interference from many common organic impurities that absorb primarily in the UV region. sielc.com Studies have also shown that the UV-Vis spectra of this compound can be concentration-dependent, which is attributed to dipole-induced aggregation and intermolecular charge-transfer processes. jetir.org

Electrochemical Analytical Techniques for Redox Characterization

The nitro and amino groups in 2-Methoxy-5-nitroaniline are electroactive, making the compound amenable to study by electrochemical techniques such as cyclic voltammetry. These methods can provide insights into its redox behavior, which is relevant to its synthesis, degradation, and potential applications in areas like dye chemistry.

Research Findings: While specific electrochemical studies on 2-Methoxy-5-nitroaniline are not extensively reported, the electrochemical behavior of isomeric nitroanilines provides a strong basis for predicting its characteristics. The electrochemical reduction of the nitro group on a benzene ring is a well-studied process. For instance, studies on p-nitroaniline have detailed its voltammetric behavior, showing that the nitro group undergoes reduction. jetir.orgresearchgate.net The electrochemical oxidation of p-nitroaniline has also been investigated, revealing a one-electron transfer process. jetir.org

Similarly, research on 2-nitroaniline (B44862) at a modified glassy carbon electrode demonstrated strong electrocatalytic activity towards its reduction. rsc.org The reduction potential and current are dependent on factors such as the pH of the supporting electrolyte and the scan rate. It is expected that 2-Methoxy-5-nitroaniline would exhibit similar electrochemical activity, with the methoxy (B1213986) group potentially influencing the reduction potential of the nitro group due to its electron-donating nature. The amino group can also be oxidized electrochemically.

Derivatization Strategies for Enhanced Analytical Detection (e.g., MALDI MSI)

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for GC analysis or its ionization efficiency for mass spectrometry. For advanced techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI), derivatization can be crucial for detecting and mapping the spatial distribution of small molecules in complex samples.

Research Findings: Specific derivatization strategies for 2-Methoxy-5-nitroaniline are not widely documented. However, general derivatization approaches for amino and nitro functionalities are applicable. For instance, the primary amino group can be acylated to increase volatility for GC or to introduce a charged tag for enhanced ESI-MS or MALDI-MS detection.

Interestingly, in the context of MALDI, some nitroaromatic compounds themselves can act as a matrix. For example, para-nitroaniline has been shown to be a promising matrix for MALDI-MS imaging, particularly for the analysis of lipids. ms-imaging.org This suggests that 2-Methoxy-5-nitroaniline could potentially have self-matrix or co-matrix properties in certain MALDI applications.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The classical synthesis of polysubstituted anilines often involves multi-step procedures that may suffer from low yields and the formation of regioisomeric impurities. For 2-Methoxy-5-methyl-3-nitroaniline, traditional routes would likely involve the nitration of a corresponding substituted anisole (B1667542) or acetanilide, followed by reduction or further functionalization. However, emerging research focuses on developing more efficient and selective synthetic strategies.

Future research in this area is expected to explore a variety of advanced synthetic methods. These may include:

Catalytic Nitration: The use of solid acid catalysts or metal-based catalysts for nitration could offer higher selectivity and milder reaction conditions compared to the traditional mixed acid (H₂SO₄/HNO₃) method. This approach could minimize the formation of undesired isomers and reduce corrosive waste streams.

Late-Stage Functionalization: Techniques such as C-H activation could provide a more direct route to introduce the nitro group or other functionalities onto a pre-existing 2-methoxy-5-methylaniline (B41322) scaffold. This would represent a significant improvement in atom economy and step efficiency.

Flow Chemistry: The implementation of continuous flow reactors for nitration and other synthetic steps can enhance safety, improve reaction control, and allow for rapid optimization of reaction conditions, leading to higher yields and purity.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Batch Nitration Well-established methodologyUse of harsh acids, potential for side products
Catalytic Nitration Higher selectivity, milder conditionsCatalyst development and cost
C-H Activation High atom and step economyRegioselectivity control, catalyst discovery
Flow Chemistry Enhanced safety and control, scalabilityInitial setup cost and expertise

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic protocols and designing new transformations. For this compound, the interplay of the electron-donating methoxy (B1213986) and methyl groups with the electron-withdrawing nitro group on the aniline (B41778) ring presents a complex electronic environment.

Future mechanistic studies are likely to employ a combination of experimental and computational techniques to unravel the intricacies of reactions involving this compound. Key areas of investigation would include:

Electrophilic Aromatic Substitution: Detailed kinetic studies and isotopic labeling experiments could elucidate the precise mechanism of nitration and other electrophilic substitutions on the 2-methoxy-5-methylaniline precursor, providing insights into the directing effects of the substituent groups. masterorganicchemistry.comacs.orgrsc.orgunigoa.ac.inbyjus.com

Nucleophilic Aromatic Substitution: Investigating the reactivity of this compound towards various nucleophiles would be crucial for understanding its potential for further derivatization. The presence of the nitro group should activate the aromatic ring for such reactions. numberanalytics.com

Reaction Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, could enable the detection and characterization of transient intermediates, providing direct evidence for proposed reaction pathways.

Exploration of Unconventional Derivatizations and Their Chemical Consequences

The functional groups present in this compound (amino, methoxy, methyl, and nitro) offer multiple handles for chemical modification. While traditional derivatizations might focus on diazotization of the amino group for azo dye synthesis, future research is expected to explore more unconventional transformations.

Potential areas for exploration include:

Synthesis of Heterocyclic Scaffolds: The strategic arrangement of functional groups in this compound makes it a promising precursor for the synthesis of novel heterocyclic compounds, such as benzimidazoles, quinoxalines, or phenazines, which are often associated with interesting photophysical or biological properties.

Polymerization and Material Science: The amino group could be utilized for the synthesis of novel polyanilines or other polymers. researchgate.net The incorporation of the methoxy, methyl, and nitro groups would modulate the electronic and physical properties of the resulting materials, potentially leading to applications in organic electronics or as specialty coatings. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: The amino group could be transformed into a leaving group (e.g., a diazonium salt or a halide), enabling the use of this compound in various metal-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds, thus expanding its synthetic utility.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of experiments. For this compound, computational methods can provide valuable insights that would be difficult or time-consuming to obtain through experimentation alone.

Future computational studies are anticipated to focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level ab initio methods can be used to calculate the electronic structure, molecular geometry, vibrational frequencies, and spectroscopic properties of this compound and its derivatives. nih.govaip.orgacs.orgunamur.be This information is crucial for understanding its reactivity and for interpreting experimental data.

Reaction Pathway Modeling: Computational modeling can be employed to map out the potential energy surfaces of reactions involving this compound, helping to identify transition states and predict reaction outcomes and selectivities.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and potential toxicity based on the molecular structure of this compound and its derivatives.

An illustrative table of predictable properties is shown in Table 2.

Table 2: Illustrative Computationally Predictable Properties of this compound

PropertyPredicted Value (Illustrative)Significance
Dipole Moment 4.5 DInfluences intermolecular interactions and solubility
HOMO-LUMO Gap 3.8 eVRelates to electronic transitions and reactivity
Proton Affinity 215 kcal/molIndicates basicity of the amino group
LogP 2.1Predicts partitioning between aqueous and organic phases

Integration of Synthetic and Analytical Research for Comprehensive Understanding

A holistic understanding of a chemical compound is best achieved through the tight integration of synthetic chemistry and advanced analytical techniques. For this compound, this synergy is crucial for both process optimization and the characterization of new derivatives.

Future research will likely see a more seamless integration of:

Real-time Reaction Monitoring: The use of Process Analytical Technology (PAT), such as in-situ spectroscopy (FTIR, Raman) and online chromatography (HPLC), during synthesis can provide real-time data on reaction kinetics, conversion, and impurity profiles, allowing for precise control and optimization.

Advanced Structural Elucidation: The combination of high-resolution mass spectrometry (HRMS), multi-dimensional NMR spectroscopy (COSY, HSQC, HMBC), and single-crystal X-ray diffraction will be essential for the unambiguous characterization of novel derivatives and complex reaction products.

Trace Impurity Analysis: The development of sensitive analytical methods, potentially involving derivatization to enhance detection, will be important for controlling the purity of this compound and its downstream products, especially in applications with stringent quality requirements. rsc.org

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2-Methoxy-5-methyl-3-nitroaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.